2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a cyanophenyl group, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with aryl isothiocyanates in ethanol, in the presence of sodium ethylate as a catalyst . This reaction yields the desired product through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, amines, and modified acetamide compounds.
Scientific Research Applications
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring and cyanophenyl group are believed to play a crucial role in its biological activity by binding to enzymes and receptors, thereby modulating their function. This can lead to the inhibition of cancer cell proliferation or the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: Known for its anticancer activity.
2-aminothiazole derivatives: Widely studied for their broad pharmacological spectrum, including antiviral, antimicrobial, and anticancer activities.
Uniqueness
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H15N3O4 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
2-[2-(4-cyanoanilino)-2-oxoethoxy]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H15N3O4/c17-8-12-3-5-13(6-4-12)19-16(21)11-22-10-15(20)18-9-14-2-1-7-23-14/h1-7H,9-11H2,(H,18,20)(H,19,21) |
InChI Key |
UAIZFKWEEHVXSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COCC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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